molecular formula C17H12BrClO3 B3653641 7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE

7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B3653641
M. Wt: 379.6 g/mol
InChI Key: MGEYAJFJSZJBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Methoxylation: Substitution of a methoxy group on the brominated phenyl ring.

    Chlorination: Introduction of a chlorine atom to the chromenone core.

    Methylation: Addition of a methyl group to the chromenone structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
  • 6-Chloro-4-methyl-2H-chromen-2-one
  • 2-Bromo-6-methoxynaphthalene

Uniqueness: The unique combination of bromine, chlorine, methoxy, and methyl groups in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

7-[(2-bromophenyl)methoxy]-6-chloro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClO3/c1-10-6-17(20)22-15-8-16(14(19)7-12(10)15)21-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYAJFJSZJBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE
Reactant of Route 6
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7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-METHYL-2H-CHROMEN-2-ONE

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